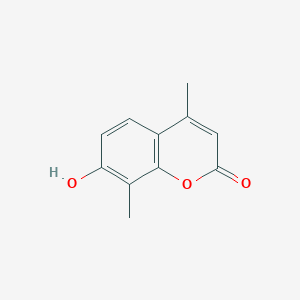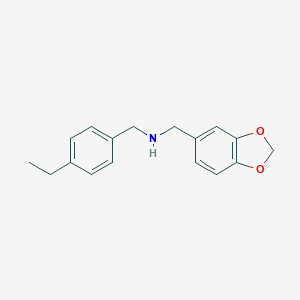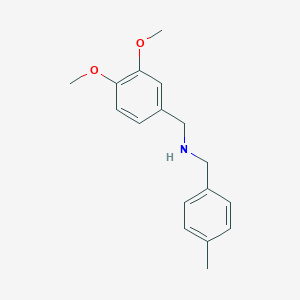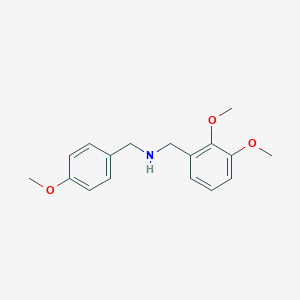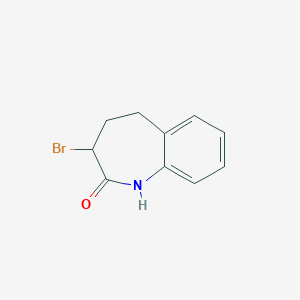
3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Descripción general
Descripción
3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is an intermediate in the synthesis of Benazepril Hydrochloride, a first-line antihypertensive drug recommended by the WHO .
Molecular Structure Analysis
The molecular formula of this compound is C10H10BrNO. The InChI representation of the molecule is InChI=1S/C10H10BrNO/c11-8-6-5-7-3-1-2-4-9 (7)12-10 (8)13/h1-4,8H,5-6H2, (H,12,13) . The Canonical SMILES representation is C1CC2=CC=CC=C2NC (=O)C1Br .
Aplicaciones Científicas De Investigación
Síntesis de Clorhidrato de Benazepril
Este compuesto se utiliza como intermedio en la síntesis de Clorhidrato de Benazepril, un fármaco antihipertensivo de primera línea recomendado por la OMS . El clorhidrato de Benazepril pertenece a la clase de inhibidores de la enzima convertidora de angiotensina (ECA) y es conocido por su excelente eficacia clínica, perfil de seguridad sólido y efectos secundarios mínimos .
Investigación sobre análogos de benzodiazepinas
Aunque no está aprobado clínicamente, este compuesto se ha asociado con análogos de benzodiazepinas utilizados en investigación científica. Las benzodiazepinas se utilizan comúnmente para tratar la ansiedad, el insomnio y la epilepsia . Sin embargo, debido a la falta de aprobación clínica, su uso se limita principalmente a entornos de investigación.
Mecanismo De Acción
The mechanism of action of 3-BB is not fully understood. It is believed that the nitrogen atoms of the molecule interact with the substrate in a specific way to form a new compound. The oxygen atoms of the molecule also play a role in the reaction by providing the necessary electron density for the reaction to occur.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BB are not well understood. However, it has been shown to have some antioxidant and anti-inflammatory effects. It has also been shown to have some effect on the central nervous system, as well as on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-BB in laboratory experiments include its low cost, high purity, and easy availability. It is also a versatile organic building block and can be used in a variety of organic synthesis applications. The main limitation of using 3-BB in laboratory experiments is its low solubility in water and other solvents.
Direcciones Futuras
In the future, 3-BB could be used in the synthesis of more complex heterocyclic compounds, such as benzazepines, as well as in the synthesis of pharmaceuticals, pesticides, and other biologically active compounds. It could also be used in the synthesis of polymers and organometallic compounds. Furthermore, more research could be done to better understand the biochemical and physiological effects of 3-BB. Finally, further research could be conducted to improve the solubility of 3-BB in water and other solvents.
Safety and Hazards
According to the Safety Data Sheets, 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2) and eye irritation (Category 2). It may also cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) .
Análisis Bioquímico
Biochemical Properties
3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one plays a crucial role in biochemical reactions, particularly as an intermediate in the synthesis of benazepril hydrochloride. This compound interacts with various enzymes, proteins, and other biomolecules during its synthesis and subsequent biochemical processes. For instance, it is involved in reactions with polyphosphoric acid and methanol during its preparation . The nature of these interactions is primarily chemical, involving the formation and breaking of bonds to produce the desired product.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, as an intermediate in the synthesis of benazepril hydrochloride, it indirectly affects the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance . The compound’s impact on gene expression and cellular metabolism is primarily through its role in the synthesis of bioactive molecules.
Molecular Mechanism
The molecular mechanism of this compound involves several biochemical interactions. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, during its synthesis, it interacts with polyphosphoric acid and methanol, leading to the formation of benazepril hydrochloride . These interactions involve the formation of covalent bonds and the stabilization of intermediate compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its biochemical applications. Studies have shown that the compound is stable under specific conditions, such as being kept in a dark, sealed, and dry environment at room temperature . Over time, the compound may degrade, affecting its efficacy and interactions with other biomolecules. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of maintaining optimal storage conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as contributing to the synthesis of bioactive molecules like benazepril hydrochloride . At higher doses, toxic or adverse effects may be observed. These effects can include enzyme inhibition, disruption of cellular processes, and potential toxicity to organs and tissues. Understanding the dosage effects is crucial for optimizing the compound’s use in biochemical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors during its synthesis and subsequent biochemical processes. For example, it is involved in the synthesis of benazepril hydrochloride, which is metabolized by the liver and excreted by the kidneys . The compound’s effects on metabolic flux and metabolite levels are significant, as it contributes to the regulation of blood pressure and fluid balance through its role in the renin-angiotensin system.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical functions. The compound is transported through the bloodstream and distributed to various tissues, where it interacts with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its efficacy and potential side effects. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These processes ensure that the compound reaches its intended site of action, where it can exert its biochemical effects. The subcellular localization also influences the compound’s stability and interactions with other biomolecules, highlighting the importance of precise targeting in biochemical applications.
Propiedades
IUPAC Name |
3-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXPGCGROVEPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373760 | |
| Record name | 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86499-96-9 | |
| Record name | 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86499-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


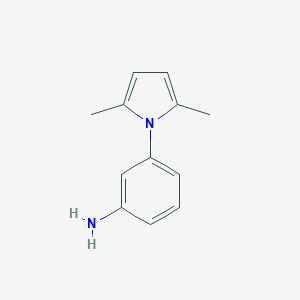

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B184899.png)

